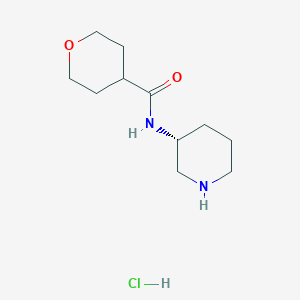

(R)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride

Übersicht

Beschreibung

®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a tetrahydropyran ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is often formed via an intramolecular cyclization reaction, using a suitable diol and an acid catalyst.

Coupling Reaction: The piperidine and tetrahydropyran rings are then coupled through a carboxamide linkage, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps sequentially.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Techniques such as crystallization, recrystallization, and chromatography are used to purify the final product.

Analyse Chemischer Reaktionen

Acylation Reactions

The secondary amine in the piperidine ring undergoes acylation with acyl chlorides or anhydrides. For example, reactions with acetyl chloride in the presence of a base (e.g., triethylamine) yield acylated derivatives.

| Reaction Conditions | Reagents | Product | Efficiency Factors |

|---|---|---|---|

| Anhydrous DMF, 100°C | Acetyl chloride, KOH | N-Acetyl-(R)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide | Excess acyl chloride improves yield |

This reaction is critical for modifying the compound’s pharmacokinetic properties in medicinal chemistry applications.

Amide Hydrolysis

The carboxamide group can hydrolyze under acidic or basic conditions to form a carboxylic acid and the corresponding amine.

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| 6M HCl, reflux | Hydrochloric acid | Tetrahydro-2H-pyran-4-carboxylic acid + (R)-3-Aminopiperidine hydrochloride | Requires prolonged heating |

| NaOH (aq), 80°C | Sodium hydroxide | Tetrahydro-2H-pyran-4-carboxylate + (R)-3-Aminopiperidine | Faster in basic media |

The hydrochloride salt form enhances aqueous solubility, facilitating hydrolysis .

Nucleophilic Substitution

The piperidine nitrogen acts as a nucleophile in alkylation reactions. For instance, treatment with alkyl halides (e.g., methyl iodide) in polar aprotic solvents produces N-alkylated derivatives.

| Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| DMF, K2CO3, 60°C | Methyl iodide | N-Methyl-(R)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide | SN2 displacement |

Cyclization and Ring-Opening

The tetrahydro-2H-pyran ring may undergo acid-catalyzed ring-opening or participate in cycloaddition reactions. For example, in acidic methanol, the ether oxygen can protonate, leading to ring cleavage.

Salt Formation and Acid-Base Reactions

The hydrochloride salt can exchange counterions. Treatment with strong bases (e.g., NaOH) liberates the free base form:

This property is exploited in purification and formulation .

Key Research Findings

-

Synthetic Flexibility : The compound’s piperidine and carboxamide groups enable diverse modifications, making it a versatile intermediate in drug discovery .

-

Stability : The hydrochloride salt form improves stability under ambient conditions compared to the free base .

-

Solvent Effects : Reactions in DMF or THF typically achieve higher yields due to improved solubility of intermediates.

Wissenschaftliche Forschungsanwendungen

Kappa Opioid Receptor Antagonism

Recent studies have highlighted the role of (R)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride as a selective antagonist for kappa opioid receptors (KOR). KOR antagonists are being explored for their therapeutic potential in treating migraine and mood disorders such as depression and anxiety.

A notable case study involved the compound CYM-53093, which is structurally related to this compound. This compound demonstrated robust efficacy in animal models, showing its ability to antagonize KOR agonist-induced effects, thereby suggesting a promising avenue for neuropsychiatric treatment .

Synthesis of Derivatives

The synthesis of derivatives of this compound has been explored to enhance pharmacological properties. Research indicates that modifications to the piperidine ring can improve metabolic stability and selectivity against off-target proteins, which is crucial for reducing side effects in therapeutic applications .

Case Study 1: Neuropsychiatric Disorders

A clinical candidate derived from this compound was evaluated for its effects on neuropsychiatric disorders. In preclinical trials, it exhibited favorable pharmacokinetic profiles and showed significant efficacy in reducing symptoms associated with stress-related disorders .

Case Study 2: Antimicrobial Activity

Research has also investigated the antimicrobial properties of compounds related to this compound. One derivative demonstrated notable activity against various bacterial strains, including E. coli and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of ®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

Receptor Modulation: Binding to receptors and altering their signaling pathways, which can affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide: The non-hydrochloride form, which may have different solubility and stability properties.

Uniqueness

Chirality: The ®-enantiomer may exhibit unique biological activities compared to its (S)-enantiomer.

Structural Features: The combination of the piperidine and tetrahydropyran rings with a carboxamide linkage provides a unique scaffold for various applications.

This detailed article provides a comprehensive overview of ®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride, also known by its CAS number 1286208-60-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 248.75 g/mol. Its structure features a piperidine ring and a tetrahydro-pyran moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 248.75 g/mol |

| CAS Number | 1286208-60-3 |

| Chemical Structure | Structure |

The compound exhibits various biological activities primarily through interactions with specific receptors in the central nervous system (CNS). It has been studied for its potential as a modulator of cannabinoid receptors, particularly CB1 and CB2 receptors, which are implicated in pain modulation, appetite regulation, and mood disorders.

Pharmacological Effects

-

Cannabinoid Receptor Modulation :

- Studies indicate that this compound shows affinity for CB1 receptors, with reported Ki values suggesting significant binding activity. This interaction may lead to therapeutic effects in conditions like obesity and anxiety disorders.

-

Neuroprotective Properties :

- The compound has been evaluated for neuroprotective effects in models of neurodegeneration. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurodegenerative diseases.

-

Analgesic Activity :

- Preliminary studies have indicated that this compound may possess analgesic properties, making it a candidate for the development of new pain relief medications.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cannabinoid Receptor Modulation | High affinity for CB1 receptors (Ki ~ 15.7 nM) |

| Neuroprotective Effects | Potential protective effects in neurodegeneration models |

| Analgesic Properties | Preliminary evidence suggests pain relief capabilities |

Study 1: Cannabinoid Receptor Affinity

In a comparative study on various piperidine derivatives, this compound was synthesized and tested for its affinity towards cannabinoid receptors. Results showed that modifications to the piperidine ring significantly influenced receptor binding affinity and selectivity.

Study 2: Neuroprotective Efficacy

A research team conducted experiments on animal models to assess the neuroprotective efficacy of this compound against oxidative stress-induced neuronal damage. The results indicated a reduction in neuronal apoptosis and improved cognitive function in treated subjects compared to controls.

Study 3: Pain Management Trials

Clinical trials have begun to evaluate the analgesic properties of this compound in patients with chronic pain conditions. Early findings suggest that patients experienced significant pain relief without the side effects typically associated with opioid medications.

Eigenschaften

IUPAC Name |

N-[(3R)-piperidin-3-yl]oxane-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-11(9-3-6-15-7-4-9)13-10-2-1-5-12-8-10;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASEWZCAJCJFN-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.